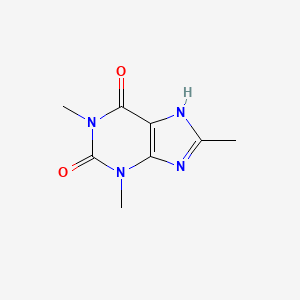

8-Methyltheophylline

Description

Structure

3D Structure

Properties

CAS No. |

830-65-9 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

1,3,8-trimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |

InChI Key |

WZBKGWBHAPBSBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Other CAS No. |

830-65-9 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyltheophylline and Its Analogues

Synthesis of 8-Methyltheophylline Derivatives and Conjugates

Cobalt-Catalyzed Synthetic Pathways for C-8 Substituted Xanthines

Cobalt catalysis has emerged as a valuable tool for the C-8 functionalization of xanthines, offering pathways for the introduction of alkyl and aryl substituents. These methods often leverage cobalt's ability to activate C-H bonds or generate reactive radical species.

One notable approach involves the use of cobalt(III) complexes, such as pentaamminecobalt(III) complexes, in aqueous ammonia (B1221849) solutions. In these systems, monoalkyl hydrazines serve as radical sources. The process facilitates homolytic aromatic substitution at the C-8 position of xanthines, leading to the formation of C-8 alkyl xanthine (B1682287) derivatives. Studies have demonstrated that methylcobalt(III) complexes, specifically the [Co(NH₃)₅(CH₃)]²⁺ cation, can act as methylating agents, targeting the C-8 atom of purine (B94841) nucleotides. This catalytic system has shown conversions ranging from 60% to 90% for various alkyl xanthine syntheses, including the preparation of compounds like 8-tert-butyl theophylline (B1681296) and 8-isopropyl theophylline. scirp.orgresearchgate.netscirp.org

Furthermore, cobalt complexes have been employed in C-H activation and arylation reactions. For instance, cobalt(I) complexes, such as (C8-caffeinyl)Co(PMe₃)₄, can react with aryl bromides via C-H activation of caffeine (B1668208), leading to C-8 arylated caffeine derivatives. This highlights cobalt's versatility in directly functionalizing the C-8 position of the xanthine scaffold. researchgate.netnih.gov These cobalt-catalyzed reactions often benefit from mild conditions and the earth-abundant nature of cobalt, making them attractive for synthetic chemists. beilstein-journals.org

Table 1: Cobalt-Catalyzed C-8 Functionalization of Xanthines

| Catalyst System | Substrate Type | Reagents/Conditions | Product Type/Example | Yield/Conversion | Citation |

| Pentaamminecobalt(III) complex | Xanthines | Monoalkyl hydrazines, Aqueous NH₃, O₂ | C-8 alkyl xanthines (e.g., 8-tert-butyl theophylline, 8-isopropyl theophylline) | 60-90% | scirp.orgresearchgate.netscirp.org |

| Methylcobalt(III) complex ([Co(NH₃)₅(CH₃)]²⁺) | Purine Nucleotides | N/A | C-8 methylated purine nucleotides (acts as methylating agent) | Not specified | scirp.org |

| Cobalt(I) complex (e.g., CoMe(PMe₃)₄) | Caffeine | Aryl bromides | C-8 aryl caffeine derivatives | Not specified | researchgate.netnih.gov |

| Cobalt-catalyzed C-H activation/arylation of caffeine | Caffeine | Aryl bromides, TBHP (tert-butyl hydroperoxide) | C-8 aryl caffeine derivatives | Good yields | researchgate.net |

Advanced Synthetic Strategies for Novel this compound Analogues

Beyond cobalt-catalyzed methods, a variety of advanced synthetic strategies have been developed to access novel analogues of this compound and other C-8 substituted xanthines. These approaches often employ modern cross-coupling reactions, C-H functionalization techniques catalyzed by other transition metals, or novel cyclization and condensation reactions.

One direct route to this compound involves the cyclization of 5-azidouracils, which can yield 1,3,8-trimethylxanthine (this compound) in high yields, such as 87%. clockss.org

Advanced strategies for creating diverse xanthine analogues include:

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-chlorocaffeine (B118225) with arylboronic acids allows for the synthesis of 8-aryl xanthines. Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 8-ethynylcaffeine and various azides provide access to 8-(1,2,3-triazolyl) substituted xanthines. mdpi.com

C-H Functionalization (Non-Cobalt): Other transition metals, such as palladium and copper, are utilized in C-H functionalization reactions to directly introduce substituents at the C-8 position. These methods can include C-H arylation and thiolation, offering efficient routes to diverse C-8 modified xanthines. scispace.comsnnu.edu.cn

Cyclization and Condensation Methods: Novel synthetic pathways involve Michael-type additions followed by acid-catalyzed cyclization to produce derivatives like 8-anilinomethyltheophylline. clockss.org Additionally, hybrid molecules combining theophylline scaffolds with other pharmacologically relevant moieties, such as coumarin (B35378) derivatives, have been synthesized through condensation and alkylation reactions, leading to compounds like 7-coumarinyl methyl theophylline derivatives. arkajainuniversity.ac.in

These advanced strategies enable the construction of complex xanthine structures with tailored properties, expanding the library of potential therapeutic agents and chemical probes.

Table 2: Advanced Synthetic Strategies for Xanthine Analogues

| Strategy Type | Key Reaction/Method | Example Analogues | Key Features | Citation |

| Direct Synthesis | Cyclization of 5-azidouracils | 1,3,8-Trimethylxanthine (this compound) | High yield (87%) | clockss.org |

| Cross-Coupling | Suzuki-Miyaura coupling | 8-Aryl xanthines | Reaction of 8-chlorocaffeine with arylboronic acids | mdpi.com |

| Cross-Coupling | CuAAC (Click Chemistry) | 8-(1,2,3-triazolyl) xanthines | Reaction of 8-ethynylcaffeine with azides | mdpi.com |

| C-H Functionalization | C-H arylation (Pd/Cu), C-H thiolation (Cu) | 8-Aryl xanthines, 8-thio xanthines | Direct substitution via C-H activation | scispace.comsnnu.edu.cn |

| Cyclization/Condensation | Michael addition & subsequent acid-catalyzed cyclization | 8-Anilinomethyltheophylline derivatives | Formation of C-8 substituted amino-methyl derivatives | clockss.org |

| Hybrid Molecule Synthesis | Condensation/Alkylation | 7-Coumarinyl methyl theophylline derivatives | Combination of theophylline and coumarin scaffolds | arkajainuniversity.ac.in |

| C-H Functionalization | Copper-catalyzed cross-dehydrogenative coupling | N1-, N3-, N7-, and C8- substituted xanthines | Utilizes sustainable oxidants (e.g., O₂) for scaffold construction | scispace.com |

Compound Name List:

this compound (1,3,8-Trimethylxanthine)

Theophylline (1,3-Dimethylxanthine)

Caffeine (1,3,7-Trimethylxanthine)

Theobromine (B1682246) (3,7-Dimethylxanthine)

8-tert-butyl theophylline

8-isopropyl theophylline

8-isopropyl theobromine

8-ethyl caffeine

8-ethyl tertbutyl theobromine

8-caffeinyl cobalt(I) complex

8-aryl caffeine

8-phenyl caffeine

8-(2'-pyridinayl)caffeine

8-chlorocaffeine

8-bromocaffeine

8-ethynylcaffeine

8-(1,2,3-triazol-4-yl)caffeine

8-piperazinyl caffeine

8-aryl(hetaryl) substituted xanthines

8-(1,2,3-triazolyl) substituted xanthines

8-propargylamino-based caffeine derivatives

1-(4-aminobut-2-ynyl)theobromines

7-(4-aminobut-2-ynyl)theophyllines

8-anilinomethyltheophylline derivatives

Monoalkyl hydrazines

Methyl hydrazine (B178648)

Aryl bromides

Amidines

6-Chlorouracils

Coumarin derivatives

Derivatives and Analogues of 8 Methyltheophylline

Structural Classification of 8-Substituted Theophyllines

Theophyllines substituted at the 8-position can be broadly categorized based on the nature of the substituent attached to the carbon atom of the imidazole (B134444) ring. This classification is crucial for understanding the structure-activity relationships within this class of compounds. The primary structural classes include 8-alkyl, 8-aryl, and 8-thio derivatives, as well as more complex nucleoside analogues.

The 8-substituent significantly influences the planarity and electronic distribution of the bicyclic xanthine (B1682287) system. Modifications at this position are a key strategy in the design of new derivatives. For instance, the introduction of bulky groups can affect the molecule's interaction with biological targets. Research has extensively explored various substituents at this position to modulate the compound's properties. mdpi.com

The main structural classifications of 8-substituted theophyllines are:

8-Alkyl Xanthines: These compounds feature an alkyl group at the 8-position. The alkyl group can be a simple short chain, or a more complex cyclic or unsaturated structure. Examples include 8-cycloalkyl and 8-cycloalkenyl derivatives. rsc.org

8-Aryl Xanthines: This class of derivatives has an aromatic ring system directly attached to the 8-position of the theophylline (B1681296) core. The aryl group can be a simple phenyl ring or a more complex, substituted, or heterocyclic aromatic system. wikipedia.org

Thio-Derivatives: In these analogues, a sulfur atom serves as a linker between the 8-position of the theophylline scaffold and another chemical moiety. This includes compounds with a thioether or a more complex thiourea or thiazole-containing substituent.

Nucleoside Analogues: These are more complex structures where a sugar moiety, such as ribose or mannose, is attached to the theophylline core, often through the N7 position, with a methyl group at the C8 position. acs.org

These classifications provide a systematic framework for studying the vast chemical space of 8-substituted theophyllines and understanding how different functionalities at the 8-position impact their chemical and biological characteristics.

Synthesis and Characterization of Specific 8-Methyltheophylline Analogues

The synthesis of this compound analogues involves a variety of chemical strategies, often tailored to the specific type of substituent being introduced at the 8-position. Characterization of these newly synthesized compounds relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

The synthesis of 8-alkyl xanthine derivatives can be achieved through several synthetic routes. One common method involves the Traube purine (B94841) synthesis, where a substituted pyrimidine is cyclized to form the imidazole ring of the xanthine core. For the synthesis of 8-alkyl derivatives, an appropriate carboxylic acid or its derivative is used in the cyclization step with a 5,6-diaminouracil derivative. nih.gov

An alternative approach involves the direct alkylation of an 8-unsubstituted xanthine precursor. For instance, radical reactions have been employed for the introduction of cycloalkyl groups at the 8-position of the xanthine scaffold. Furthermore, the C8-hydrogen atom in purines is relatively acidic and can be deprotonated with a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide, such as methyl iodide, to introduce the alkyl group. nih.gov

The synthesis of 8-cycloalkyl and 8-cycloalkenyl theophylline analogues has been reported, with these modifications significantly influencing the molecule's properties. The introduction of unsaturation in the cycloalkyl ring, for example, has been shown to alter the compound's potency in certain biological assays. rsc.org

Table 1: Synthesis and Characterization of Selected 8-Alkyl Xanthine Derivatives

| Compound Name | Synthetic Method | Precursors | Characterization Methods | Reference |

|---|---|---|---|---|

| 8-Cyclopentyl-1,3-dipropylxanthine | Traube purine synthesis | 5,6-diamino-1,3-dipropyluracil and cyclopentanecarboxylic acid | Melting Point, Elemental Analysis | nih.gov |

| 8-Cyclohexyl-1,3-dipropylxanthine | Traube purine synthesis | 5,6-diamino-1,3-dipropyluracil and cyclohexanecarboxylic acid | Melting Point, Elemental Analysis | nih.gov |

The synthesis of 8-aryl xanthine derivatives is a well-established area of research, with several efficient methods available. A prevalent strategy is the Traube purine synthesis, where 5,6-diamino-1,3-dialkyluracils are condensed with aromatic aldehydes to form a Schiff base, which then undergoes oxidative cyclization to yield the 8-aryl xanthine. bohrium.com Another approach involves the reaction of the diaminouracil with an aromatic carboxylic acid in the presence of a dehydrating agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl), followed by ring closure. osti.gov

Modern cross-coupling reactions have also been extensively used. The Suzuki cross-coupling reaction, for instance, allows for the efficient formation of a carbon-carbon bond between an 8-halogenated xanthine (e.g., 8-bromotheophylline) and an arylboronic acid in the presence of a palladium catalyst. nih.gov This method offers high yields and tolerance to a wide range of functional groups on the aryl ring.

Characterization of these compounds is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the presence of the aryl substituent and the integrity of the xanthine core. osti.gov

Table 2: Synthetic Approaches for 8-Aryl Xanthine Derivatives

| Synthetic Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Traube Purine Synthesis (from aldehyde) | 5,6-diaminouracil, aromatic aldehyde, oxidizing agent | Versatile for a range of aryl aldehydes | bohrium.com |

| Traube Purine Synthesis (from carboxylic acid) | 5,6-diaminouracil, aromatic carboxylic acid, EDC.HCl, NaOH | Good yields, applicable to various carboxylic acids | osti.gov |

Thio-derivatives of theophylline, where a sulfur atom is present at the 8-position, are another important class of analogues. The synthesis of these compounds often starts with 8-bromotheophylline, which can undergo nucleophilic substitution with a thiol-containing reagent. For example, 7-benzyltheophylline-8-thioacetic acid has been synthesized by reacting 7-benzyl-8-bromotheophylline with thioglycolic acid. This thioacetic acid derivative can then be further functionalized, for instance, by forming amide derivatives.

Another synthetic route involves the preparation of 8-mercaptotheophylline, which can then be alkylated with various electrophiles to introduce different thio-linked substituents. For example, 8-(1,2,4-triazol-3-ylmethylthio)theophyllines have been synthesized from 8-mercaptotheophylline. The synthesis of 8-aralkylthiotheophylline derivatives has also been reported.

The characterization of these thio-derivatives is carried out using standard spectroscopic methods. For instance, the IR spectra would show characteristic bands for the xanthine core and the specific functional groups in the thio-substituent. ¹H NMR and mass spectrometry are used to confirm the molecular structure and mass.

Table 3: Examples of Synthesized Thio-Derivatives of Theophylline

| Compound Class | Starting Material | Key Reagents | Characterization | Reference |

|---|---|---|---|---|

| Amides of 7-benzyltheophylline-8-thioacetic acid | 7-benzyl-8-bromotheophylline | Thioglycolic acid, various amines | IR, Melting Point | |

| 8-(1,2,4-triazol-3-ylmethylthio)theophyllines | 8-Mercaptotheophylline | Appropriate triazole-containing electrophile | IR, ¹H NMR, ¹³C NMR, MS |

The synthesis of nucleoside analogues that incorporate the this compound moiety represents a more complex synthetic challenge, combining purine chemistry with carbohydrate chemistry. These molecules are of interest due to their structural resemblance to endogenous nucleosides.

A specific example is the synthesis of 7-(β-D-mannopyranosyl)-8-methyltheophylline. This synthesis involves a multi-step process. One reported method starts with the reaction of the imine of mannose with diethoxymethyl acetate, leading to the formation of mannopyranosylaminouracil structures. This intermediate is then treated with sodium methoxide in methanol (B129727) to induce cyclization and form the final this compound nucleoside. acs.org

The characterization of such complex molecules requires a comprehensive set of analytical techniques. ¹H and ¹³C NMR are essential to determine the stereochemistry of the sugar moiety and its attachment point to the theophylline core. High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight.

Table 4: Synthesis of a Nucleoside Analogue of this compound

| Compound Name | Synthetic Approach | Key Intermediates | Yield | Characterization | Reference |

|---|

Chemical Reactivity and Derivatization Potential of the 8-Methyl Moiety in Xanthine Systems

The chemical reactivity of the xanthine core is influenced by the substituents at various positions. The 8-position of the purine ring is a key site for chemical modification. The electronic nature of the purine ring system makes the C8-hydrogen relatively acidic, allowing for its removal by a strong base and subsequent reaction with electrophiles. This is a common method for introducing an 8-methyl group onto the xanthine scaffold. nih.gov

Homolytic methylation of the C8 position of purine bases, including the model compound caffeine (B1668208), has also been studied. This reaction can be initiated thermally or photochemically from precursors like tert-butyl peracetate, generating methyl radicals that attack the C8 position. The kinetics of this reaction suggest an electrophilic aromatic substitution-type mechanism.

While the introduction of a methyl group at the 8-position is a well-documented derivatization, the subsequent chemical reactivity of the 8-methyl group itself is not as extensively reported in the literature. Most synthetic strategies focus on introducing diverse substituents at the 8-position by starting with a precursor that has a good leaving group, such as a halogen, at this position. nih.gov

The derivatization potential of the 8-methyl moiety could theoretically include reactions typical of an activated methyl group on a heterocyclic ring, such as:

Oxidation: The methyl group could potentially be oxidized to a hydroxymethyl or carboxyl group, providing a handle for further functionalization.

Halogenation: Radical halogenation of the methyl group could introduce a halomethyl functionality, which is a versatile synthetic intermediate.

Condensation: The methyl group might be sufficiently activated to participate in condensation reactions with aldehydes or other electrophiles under appropriate basic conditions.

Molecular Interactions and Computational Studies of 8 Methyltheophylline

In Silico Modeling and Molecular Docking Simulations of 8-Methyltheophylline and its Analogues

In silico modeling and molecular docking simulations are crucial for understanding how molecules like this compound interact with biological targets. These computational approaches allow researchers to predict binding affinities, identify potential binding sites, and elucidate the mechanisms of molecular recognition without the need for experimental synthesis and testing of every compound. While specific docking studies directly on this compound were not extensively detailed in the provided search results, studies on its analogues and related compounds highlight the utility of these methods. For instance, research on acefylline (B349644) derivatives, which are structurally related to theophylline (B1681296) and its methylated forms, involved docking simulations to study their mechanisms and binding modes towards DNA targets, showing intercalated placements and stable interactions acs.org. Similarly, studies on other biologically active compounds have utilized molecular docking to assess binding affinities and predict potential inhibitory roles against various targets, with binding affinities often reported in the range of -6.8 to -8.8 kcal/mol for analogues mdpi.com. These studies demonstrate the general application of molecular docking in predicting the efficacy and interaction patterns of methylxanthine derivatives.

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of molecular properties by solving the Schrödinger equation. These methods, including Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and energetic aspects of molecules. Such studies are vital for predicting chemical reactivity, understanding spectroscopic properties, and characterizing electronic distributions northwestern.eduornl.gov.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap (HOMO-LUMO gap) are key indicators of a molecule's electronic properties and chemical reactivity irjweb.comwuxiapptec.comajchem-a.com. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability, as it signifies a lower energy barrier for electron transfer and molecular excitation. Conversely, a larger gap indicates greater stability and lower reactivity irjweb.comwuxiapptec.com. For a specific imidazole (B134444) derivative studied, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting a significant capacity for charge transfer within the molecule and indicating its chemical reactivity irjweb.com. This analysis helps predict how a molecule might participate in chemical reactions or interact with other molecules based on its electronic landscape.

Mulliken Charge Distribution and Electrostatic Potential Mapping

Mulliken charge distribution and Molecular Electrostatic Potential (MEP) mapping are computational techniques used to visualize and quantify the electron density and charge distribution within a molecule. Mulliken population analysis assigns partial charges to individual atoms, which can help in understanding bonding characteristics and predicting sites for intermolecular interactions, such as hydrogen bonding researchgate.netq-chem.comuniv-mosta.dzuogqueensmcf.comcore.ac.uk. MEP maps, on the other hand, display the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions mdpi.comresearchgate.netuniv-mosta.dzresearchgate.net. These regions are critical for understanding molecular recognition, binding interactions, and chemical reactivity. Negative (red) regions in MEP maps are typically located around electronegative atoms like oxygen and nitrogen, indicating potential sites for electrophilic attack or hydrogen bond acceptance researchgate.netuniv-mosta.dz.

Theoretical Studies on this compound Binding Modes

Theoretical studies are essential for elucidating the specific ways in which this compound might bind to biological targets. While direct theoretical studies on the binding modes of this compound were not explicitly detailed in the provided search results, the general principles of molecular interactions apply. These studies often involve analyzing the types of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-pi stacking, that stabilize a ligand-receptor complex mdpi.comrsc.orgmdpi.comcam.ac.ukeuropeanreview.orgresearchgate.netrasayanjournal.co.injbiochemtech.comresearchgate.net. Computational methods like molecular docking and molecular dynamics simulations are used to predict and visualize these binding modes, identifying key amino acid residues in the target protein that interact with the molecule mdpi.commdpi.comeuropeanreview.orgrasayanjournal.co.injbiochemtech.comresearchgate.netnih.govthieme-connect.deplos.org. Understanding these binding modes is crucial for designing molecules with improved affinity and specificity.

Crystal Structure Analysis and Intermolecular Interactions

Crystal structure analysis, typically performed using X-ray diffraction, provides detailed information about the three-dimensional arrangement of atoms in a solid compound and the nature of intermolecular interactions present in the crystal lattice uogqueensmcf.comrsc.orgmdpi.comcam.ac.ukresearchgate.netevitachem.comevitachem.comrsc.org. These interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, play a significant role in determining the physical properties and stability of crystalline materials rsc.orgmdpi.comcam.ac.ukresearchgate.netrsc.org. For instance, studies on related compounds have identified strong N-H···N dimers and other hydrogen bonding motifs, as well as weaker interactions like C-H···π, contributing to crystal stability rsc.orgmdpi.com. Analyzing these interactions can provide insights into the molecule's packing behavior and potential for forming co-crystals or other supramolecular assemblies rsc.orgscience.gov.

Pharmacological Mechanisms of Action of 8 Methyltheophylline in Vitro and Mechanistic Investigations

Adenosine (B11128) Receptor Antagonism by 8-Methyltheophylline and its Derivatives

Methylxanthines, including this compound, are recognized for their ability to antagonize adenosine receptors. Adenosine is an endogenous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 mdpi.commdpi.com.

Investigation of Selective and Non-selective Binding Affinities at A1, A2A, A2B, and A3 Adenosine Receptors

Generally, methylxanthines act as non-selective antagonists across all adenosine receptor subtypes, exhibiting affinities typically in the micromolar range mdpi.comnih.govnih.govimrpress.com. However, structural modifications can influence receptor affinity and selectivity. Substitution at the 8-position of the xanthine (B1682287) ring has been shown to enhance adenosine antagonism and promote selectivity, particularly towards the A1 adenosine receptor mdpi.com. For instance, 8-phenyltheophylline (B1204217) demonstrates greater potency at presynaptic adenosine receptors compared to theophylline (B1681296) nih.gov. While specific binding affinity data for this compound across all adenosine receptor subtypes is not extensively detailed in the provided literature, its structural class suggests interaction with these receptors.

Ligand-Receptor Interaction Dynamics and Allosteric Modulation Mechanisms

Methylxanthines function as competitive antagonists by binding to adenosine receptors, a mechanism facilitated by their structural similarity to adenosine wikipedia.org. Research also indicates potential intramembrane interactions within adenosine receptor heteromers, such as A1-A2A heteromers, where the activation of one receptor subtype can influence the binding affinity of another imrpress.com. These complex interactions contribute to the nuanced pharmacological profile of methylxanthine compounds.

Modulation of Adenosine-Mediated Cellular Responses In Vitro

The antagonism of adenosine receptors by methylxanthines leads to the modulation of adenosine-mediated cellular responses. In vitro studies have shown that methylxanthines can reverse the depressant effects of adenosine analogs, such as L-PIA, and promote locomotor stimulation by blocking central adenosine receptors pnas.org. Furthermore, derivatives like 8-methoxymethyl-IBMX have been observed to enhance forskolin-induced increases in intracellular calcium levels in neuronal cells, indicating an influence on intracellular signaling cascades caymanchem.com.

Phosphodiesterase Inhibition by this compound and its Derivatives

A second significant mechanism of action for methylxanthines is the inhibition of phosphodiesterases (PDEs), enzymes responsible for the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.govfrontiersin.org.

Inhibition Kinetics and Specificity for PDE Isozymes (e.g., PDE3, PDE4, cAMP PDE)

Methylxanthines are generally characterized as nonselective phosphodiesterase inhibitors wikipedia.orgnih.govwikipedia.org. However, specific derivatives exhibit varying degrees of selectivity. For example, 8-methoxymethyl-IBMX, a related methylxanthine, acts as an inhibitor of PDE1 with an IC50 of 5 µM and also inhibits PDE5 with an IC50 of 2 µM, demonstrating selectivity for PDE1 over PDE2, PDE3, and PDE4 caymanchem.com. This compound is also described as a selective inhibitor of Ca2+-calmodulin-dependent phosphodiesterase (PDE I) with an IC50 of 4 µM sigmaaldrich.com. Theophylline, another prominent methylxanthine, functions as a competitive, nonselective PDE inhibitor wikipedia.org. The broader PDE superfamily encompasses eleven distinct families (PDE1-PDE11), each with unique substrate specificities and tissue distributions nih.gov.

Table 1: Phosphodiesterase (PDE) Inhibition by 8-Methoxymethyl-IBMX

| PDE Isozyme | IC50 (µM) | Selectivity Profile |

| PDE1 | 5 | Selective over PDE2, PDE3, PDE4 |

| PDE5 | 2 | Inhibited |

| PDE I (Ca2+-calmodulin-dependent) | 4 | Selective inhibitor |

Modulation of Cyclic Nucleotide Metabolism (cAMP, cGMP)

By inhibiting PDE enzymes, methylxanthines lead to an accumulation of intracellular cAMP and cGMP wikipedia.orgnih.govfrontiersin.orgnih.govnih.gov. This increase in cyclic nucleotide levels is a critical determinant of downstream cellular events. Elevated cAMP, for instance, is known to mediate the relaxation of bronchial smooth muscle, promote pulmonary vasodilation, and contribute to central nervous system and cardiac stimulation nih.gov. The modulation of cyclic nucleotide metabolism is thus central to the diverse pharmacological actions attributed to methylxanthines.

Structure Activity Relationship Sar Studies of 8 Methyltheophylline Analogues

Impact of 8-Substitution on Adenosine (B11128) Receptor Affinity and Selectivity

The introduction of substituents at the 8-position of the theophylline (B1681296) molecule is a critical determinant of its interaction with adenosine receptors (ARs). Generally, substitution at this position enhances adenosine antagonism and can confer selectivity, particularly towards A₁ receptors. mdpi.com The nature of the substituent—ranging from simple alkyl and cycloalkyl groups to more complex aryl moieties—dramatically influences binding affinity.

Research has consistently shown that replacing the hydrogen atom at the C8-position with larger groups increases potency. For instance, 8-phenylxanthines demonstrate significantly higher affinity for A₁-adenosine receptors compared to theophylline. pnas.orgnih.gov The potency can be further augmented by substitutions on this 8-phenyl ring. pnas.org Similarly, the introduction of 8-cycloalkyl groups, such as cyclopentyl and cyclohexyl, leads to potent and highly A₁-selective antagonists. nih.gov

Studies on various 8-substituted xanthines have revealed that all tested compounds exhibited greater affinity and selectivity for the A₁-adenosine receptor compared to the parent compound, theophylline. nih.gov For example, the substitution of CH with N at the 8-position of theophylline (creating 8-azatheophylline) was found to dramatically reduce affinity. However, the subsequent introduction of a methyl group at the 8-position of this 8-aza analogue restored antagonistic activity at A₂ receptors. scite.ai

The affinity of 8-substituted analogues can be finely tuned. While alkylamino substituents at the 8-position tend to decrease affinity in adenosine analogues, they can increase affinity in theophylline-7-riboside derivatives, likely by interacting with a lipophilic binding site. nih.gov The introduction of an aromatic ring at the C8 position is a known strategy to increase potency towards adenosine receptors. researchgate.net A series of 1,3-dipropyl xanthine (B1682287) derivatives with aldehyde groups on an 8-phenyl substituent showed varying binding affinities at different adenosine receptor subtypes, with most demonstrating a preference for the A₂ₐ receptor. researchgate.net

Table 1: Affinity of Selected 8-Substituted Xanthine Analogues at Adenosine Receptors

| Compound | 8-Position Substituent | Target Receptor | Affinity (Kᵢ) | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| Theophylline | -H | A₁, A₂ | Micromolar range | Non-selective | nih.govnih.gov |

| 8-Phenyltheophylline (B1204217) | Phenyl | A₁ | ~10-fold > Theophylline | Increased A₁ affinity | nih.gov |

| XAC | -[4-[2-aminoethylaminocarbonylmethyloxy]phenyl] | A₁ | 1.2 nM | 40-fold A₁-selective vs A₂ | nih.govnih.gov |

| 8-Cyclopentyl-1,3-dipropylxanthine | Cyclopentyl | A₁ | High | Highly A₁-selective | nih.gov |

| 8-(p-Sulfophenyl)theophylline | p-Sulfophenyl | A₁, A₂ | - | A₁/A₂ Antagonist | |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | (N/A, 8-aza) | A₁ | 3x more potent than caffeine (B1668208) | A₁ selective vs A₂ | scite.ai |

Correlation between 8-Methyl Substitution and Phosphodiesterase Inhibitory Potency

Structure-activity relationship studies indicate that substitutions on the xanthine ring are crucial for PDE inhibitory activity. While much research has focused on substitutions at the N1 and N3 positions, modifications at the C8-position also play a significant role. osri.asianih.govnih.gov Higher substitutions at the 7 and/or 8 positions of the xanthine ring have been shown to yield promising and potent activities. ekb.eg For instance, in a study of xanthine derivatives as potential PDE9A inhibitors, substitution at the C8 position with a phenyl group was found to determine the inhibition affinity by establishing strong hydrophobic interactions within the enzyme's active site. benthamdirect.com

Furthermore, research into polycyclic xanthine PDE V inhibitors found that specific substitutions at the 8-position produced unexpectedly potent and selective compounds with increased isozyme selectivity compared to conventional xanthines. google.com This suggests that while the 1,3-dialkyl substitutions are important, the 8-position provides a key site for introducing moieties that can fine-tune potency and selectivity against specific PDE isozymes. For example, a study on 8-alkyl xanthine derivatives showed that an analogue with an 8-position substituent exhibited a 64% growth inhibition in a prostate cancer cell line, an effect presumed to be mediated through PDE inhibition. ekb.eg

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Selected Xanthines

| Compound | N1-Substituent | N3-Substituent | 8-Position Substituent | PDE Inhibitory Potency (IC₅₀ or Kᵢ) | Target PDE | Reference |

|---|---|---|---|---|---|---|

| Theophylline | Methyl | Methyl | H | Kᵢ ~100-500 µM | Non-selective | osri.asiaekb.eg |

| Caffeine | Methyl | Methyl | H (7-Methyl) | >500 µM | Non-selective | ekb.eg |

| IBMX | Isobutyl | Methyl | H | ~10 µM | Non-selective | ekb.eg |

| Butylxanthine | H | Butyl | H | Potent inhibitor | cAMP PDE | nih.govresearchgate.net |

| Xanthine Analogues | Varied | Varied | Phenyl | Good occupancy in active site | PDE9A | benthamdirect.com |

Steric and Electronic Effects of 8-Position Modifications on Biological Activity

The biological activity of 8-substituted theophylline analogues is governed by the steric and electronic properties of the substituent. acs.org These properties influence how the molecule fits into and interacts with the binding sites of target proteins like adenosine receptors and phosphodiesterases.

Steric Effects: The size and shape of the substituent at the 8-position can cause steric hindrance, which may either enhance or reduce binding affinity. For example, the introduction of a bulky group can induce torsional strain in the molecule, potentially affecting the conformation required for optimal receptor binding. vulcanchem.com In the case of adenosine analogues, alkylamino substituents at the C8-position are thought to cause a decrease in affinity due to direct steric hindrance with the binding site. nih.gov Conversely, for theophylline-7-riboside derivatives, these same 8-substituents increase affinity, suggesting they fit into a complementary lipophilic pocket. nih.gov The introduction of a methoxy (B1213986) group, for example, introduces distinct steric effects compared to a hydroxypropylthio moiety at the same position.

Electronic Effects: The electronic nature of the 8-substituent—whether it is electron-donating or electron-withdrawing—alters the electronic distribution across the xanthine ring system. vulcanchem.com This can significantly affect the strength of interactions, such as hydrogen bonding and π-π stacking, with the target protein. For instance, the 8-(2-hydroxyethylamino) group alters the molecule's hydrogen-bonding capacity. vulcanchem.com Studies on alkylxanthine inhibitors of PDE IV have shown a significant correlation between inhibitory activity and electronic parameters like HOMO energy, absolute hardness, and absolute electronegativity, suggesting that these compounds may act as electron donors in a charge-transfer interaction with the enzyme's active site. nih.gov

The interplay of these effects is complex. In the development of inhibitors for monoamine oxidase B (MAO-B), a positive correlation was found between inhibitory activity and the presence of oxygen or sulfur atoms attached to the C8-position of the xanthine, highlighting the importance of the atom's electronic properties in the side chain. mfd.org.mk

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Substituted Xanthines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on 8-substituted xanthines to understand the key structural features required for their activity as adenosine receptor antagonists and enzyme inhibitors. ijert.orgajrconline.orgresearchgate.net

These studies describe the chemical structures using various molecular descriptors that quantify steric, electronic, and lipophilic properties. For instance, a QSAR study on 8-substituted xanthines as adenosine antagonists investigated parameters affecting receptor affinity. ijert.org Another study on 1- and 8-substituted furylxanthine analogues as A₂ₐ and A₂ₑ receptor antagonists used linear free energy-related approaches to rationalize the physicochemical properties needed for activity. ajrconline.org

QSAR models have successfully identified which molecular properties are most influential. A study of 9-deazaxanthine analogues revealed that binding potency at the human A₂ₑ adenosine receptor was primarily modulated by the steric and lipophilic properties of substituents at positions 1 and 3, and by the electronic and lipophilic characteristics of the substituent at position 8. acs.org Similarly, a QSAR model for the MAO-B inhibitory activity of 8-substituted xanthines showed that modifications in the side chain at the 8-position were more significant than those in the xanthine ring itself. mfd.org.mk Specifically, the model indicated that the presence of oxygen or sulfur atoms attached to C8, a longer linker in the side chain, and specific terminal chloro- or bromo-phenyl substituents were favorable for inhibitory activity. mfd.org.mk

These models not only provide insight into the mechanism of action but also serve as predictive tools for designing new, more potent, and selective compounds. mfd.org.mkbenthamdirect.com Quantitative Structure–Pharmacokinetics Relationship (QSPKR) models have also been developed for 7,8-disubstituted theophylline derivatives to predict their pharmacokinetic behavior based on their molecular properties. mdpi.com

Analytical Techniques for 8 Methyltheophylline Characterization and Quantification

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture. researchgate.net For 8-Methyltheophylline, several methods are employed to isolate it from related compounds or biological fluids, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methylxanthines, including this compound and its parent compound, theophylline (B1681296). acs.orgnih.gov This method offers high resolution, sensitivity, and reproducibility for quantifying these compounds in various samples, including pharmaceutical formulations and biological fluids. semanticscholar.orgacs.org

Reversed-phase HPLC is the most common mode used for this purpose. In this setup, a non-polar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For methylxanthines, C8 and C18 columns are frequently utilized. semanticscholar.orgnmrdb.org The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer), which can be run under isocratic or gradient elution conditions. semanticscholar.orgnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set near the maximum absorbance of the analyte, which for theophylline and its derivatives is typically around 270-280 nm. nih.gov A Diode Array Detector (DAD) can also be used to acquire full UV spectra, enhancing selectivity. acs.org

For instance, a validated HPLC method for the simultaneous analysis of doxofylline (B1670904) (a related methylxanthine) and montelukast (B128269) utilized an Inertsil C8 column with a mobile phase of methanol and sodium phosphate buffer (75:25 v/v, pH 6.5) at a flow rate of 1 mL/min, with detection at 230 nm. semanticscholar.orgresearchgate.net Such methods demonstrate the robustness of HPLC for resolving and quantifying structurally similar xanthine (B1682287) derivatives.

Table 1: Representative HPLC Conditions for Methylxanthine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5µm) | semanticscholar.orgnih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Buffer mixture | semanticscholar.orgnih.gov |

| Elution | Isocratic or Gradient | nih.gov |

| Flow Rate | 0.75 - 1.0 mL/min | semanticscholar.orgnih.gov |

| Detection | UV/DAD at 230 - 280 nm | semanticscholar.orgnih.gov |

| Internal Standard | 8-chlorotheophylline (B119741) (example) | nih.gov |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of methylxanthines. nih.govnist.gov Due to the low volatility and polar nature of compounds like this compound, derivatization is a necessary prerequisite for GC analysis. acenet.edu This process converts the analyte into a more volatile and thermally stable derivative. Common derivatization procedures include methylation or silylation. acenet.edulongdom.org For example, a GC method for theophylline in serum involved extraction followed by derivatization with n-Butyl-8 reagent. acenet.edu

The separation is achieved on a capillary column, such as one with a 5% phenyl, 95% dimethylpolysiloxane stationary phase. technologynetworks.com High-purity helium is typically used as the carrier gas. technologynetworks.com The use of a mass spectrometer as a detector (GC-MS) provides high specificity and sensitivity, allowing for the definitive identification of the compound based on its mass spectrum and retention time. nih.gov This technique has been successfully used to quantify theophylline and its metabolites in biological fluids. nih.gov

Table 2: General GC-MS Parameters for Derivatized Methylxanthine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Required (e.g., silylation, alkylation) | acenet.edulongdom.org |

| Column | Capillary column (e.g., 5% phenyl polysiloxane) | technologynetworks.com |

| Carrier Gas | Helium | technologynetworks.com |

| Injection Mode | Splitless | technologynetworks.com |

| Detector | Mass Spectrometer (MS) | nih.gov |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. nih.govlumexinstruments.com It offers advantages such as short analysis times, high resolution, and minimal consumption of samples and reagents. mdpi.comwiley.com CE has proven effective for the analysis of a wide range of compounds, including xanthine derivatives. ucsb.edu

Different modes of CE can be applied. Capillary Zone Electrophoresis (CZE), the simplest mode, separates ions based on their electrophoretic mobility. lumexinstruments.com Micellar Electrokinetic Chromatography (MEKC) is a variation that uses surfactants (micelles) in the buffer, allowing for the separation of neutral molecules alongside charged ones based on their partitioning between the micelles and the aqueous buffer. lumexinstruments.com This makes MEKC particularly suitable for analyzing a mixture of methylxanthines which may have different charges or be neutral depending on the pH of the buffer. The technique is a powerful tool and, for certain applications, is comparable to HPLC in performance. mdpi.com

Advanced Detection and Characterization Technologies for Methylxanthines

The structural similarity among methylxanthine isomers necessitates the use of advanced and often hyphenated analytical techniques for their effective separation and characterization. researchgate.net High-performance liquid chromatography (HPLC) is a standard method for separating methylxanthines. nih.gov When coupled with sophisticated detectors, its analytical power is greatly enhanced.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. aaup.edu This technique allows for the isolation of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, providing a high degree of confidence in structural identification. It is particularly valuable for quantifying low levels of methylxanthines in complex biological fluids. aaup.edu

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers even faster analysis times and higher resolution separations compared to conventional HPLC, enabling high-throughput screening of numerous samples.

High-Resolution Mass Spectrometry (HRMS) , as previously mentioned, is critical for differentiating isomers and is increasingly used in non-target screening to identify unknown contaminants in environmental and biological samples. researchgate.net The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, facilitates the determination of elemental compositions for unknown compounds.

A highly specialized technique, Resonance Enhanced Multiphoton Ionization (REMPI) combined with TOF-MS, offers exceptional selectivity. This method uses tunable lasers to selectively ionize a target molecule based on its specific vibronic absorption spectrum. Because it is a soft ionization technique, it often produces the molecular ion with no fragmentation, making it ideal for distinguishing isomers like theophylline and theobromine (B1682246) directly from complex matrices, such as archaeological pottery sherds, without extensive sample preparation.

Furthermore, the development of multi-hyphenated systems that combine HPLC with several detectors in parallel (e.g., photodiode array, chemiluminescence, and mass spectrometry) allows for the simultaneous gathering of different types of data from a single chromatographic run. This approach is being explored for the comprehensive bioactivity screening of natural products.

In Vitro Biological Activity of 8 Methyltheophylline and Its Derivatives Mechanistic Research Focus

Anticancer and Cytotoxicity Studies on Cell Lines

Studies have investigated the cytotoxic and antiproliferative effects of 8-substituted alkyl xanthines against a range of human cancer cell lines. These investigations often focus on identifying compounds with potent activity and understanding the cellular mechanisms responsible for cell death or growth inhibition.

A series of 8-substituted alkyl xanthines have been evaluated for their cytotoxic potential against human cancer cell lines, including those derived from prostate, lung, and colon cancers. Compounds within this class have demonstrated varying degrees of growth inhibition. For instance, certain 8-substituted alkyl xanthines exhibited potential cytotoxicity, particularly against prostate cancer cell lines like PC-3 and DU145, as well as lung cancer cell lines such as HOP-62 and colon cancer cell lines like COLO-205 zsmu.edu.uachempap.org.

Studies on Smooth Muscle Relaxation and Mediator Release in In Vitro Systems

Methylxanthines, including theophylline (B1681296), are known to exert effects on smooth muscle and mediator release through several proposed mechanisms. One primary pathway involves the inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDE, these compounds lead to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.gov. Elevated cAMP and cGMP levels are associated with the relaxation of airway smooth muscle and vasodilation nih.gov. In vitro studies have shown that theophylline can relax airway smooth muscle, although relatively high concentrations are often required for maximal relaxation nih.gov. Theophylline's bronchodilator effect is largely attributed to PDE3 inhibition in human airway smooth muscle nih.gov.

Furthermore, adenosine receptors play a role in smooth muscle function. Adenosine can constrict airways in asthmatic patients by triggering mediator release from mast cells, potentially through A3 receptors in rats and A2B receptors in humans nih.gov. Methylxanthines, including theophylline, act as antagonists of adenosine receptors (A1, A2, and A3) nih.gov. This antagonism can modulate mediator release from inflammatory cells nih.gov. For instance, at therapeutic concentrations, theophylline might increase superoxide (B77818) release from eosinophils by inhibiting adenosine A2-receptors nih.gov.

While direct studies on 8-methyltheophylline's specific effects on smooth muscle relaxation and mediator release are limited in the provided literature, its structural similarity to theophylline suggests potential shared mechanisms of action. Research into other theophylline derivatives has explored their interactions with adenosine receptors and their potential as antagonists researchgate.netresearchgate.net. For example, some 8-substituted alkyl xanthines have been synthesized and evaluated for various biological activities, though specific data on smooth muscle effects for this compound are not detailed in the search results researchgate.netzsmu.edu.uascirp.orgresearchgate.net.

Effects on Lipolysis in Adipose Tissue In Vitro

Theophylline and other methylxanthines have demonstrated lipolytic activity in adipose tissue in vitro nih.govnih.gov. Lipolysis is the metabolic process by which triglycerides stored in adipocytes are hydrolyzed into fatty acids and glycerol, serving as an energy source for the body sochob.cl.

Theophylline has been shown to possess a lipolytic action in fat cells, which appears to be similar to that of adrenaline nih.gov. This action may involve mechanisms beyond the activation of hormone-sensitive lipase (B570770) (HSL) via the cyclic-AMP dependent protein kinase pathway, with phospholipids (B1166683) playing a role in this additional mechanism nih.gov. Studies comparing various methylxanthines and their derivatives, including thiocaffeine and 8-phenyltheophylline (B1204217), have investigated their effects on spontaneous and norepinephrine-induced lipolysis, as well as their impact on phosphodiesterase (PDE) activities nih.gov.

Research indicates that methylxanthines can stimulate lipolysis. In a comparative study, 8-phenyltheophylline was the most potent stimulator of lipolysis, while theophylline had intermediate potency nih.gov. The potentiating effect of methylxanthines on norepinephrine-induced lipolysis is not solely dependent on their anti-PDE activities; their anti-adenosine potency is also a significant factor in stimulating basal lipolysis in adipose tissue nih.gov.

While specific in vitro studies detailing the lipolytic effects of this compound are not explicitly presented in the search results, the broader class of methylxanthines, including theophylline, exhibits lipolytic properties. The mechanism involves stimulating lipolysis, potentially through anti-adenosine activity and PDE inhibition, which are common pathways for this class of compounds nih.govnih.govnih.gov.

Q & A

Q. How to systematically evaluate this compound’s role in fermentation processes, given limited published data?

- Methodological Answer : Conduct a scoping review (PRISMA-ScR guidelines) with search strings combining "this compound" AND "fermentation" across PubMed, Scopus, and Embase. Extract data on fermentation substrates (e.g., plant matrices), microbial strains, and metabolite profiles. Use thematic synthesis to identify patterns (e.g., downregulation in flavonoid pathways) and gaps (e.g., bacterial vs. fungal systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.